4-Ethylbenzamide
Overview
Description
4-Ethylbenzamide is an organic compound with the molecular formula C9H11NO. It is a derivative of benzamide, where an ethyl group is attached to the benzene ring at the para position. This compound is known for its applications in various fields, including organic synthesis and pharmaceuticals .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Ethylbenzamide can be synthesized through several methods. One common approach involves the reaction of 4-ethylbenzoic acid with ammonia or an amine under acidic conditions to form the amide bond . Another method includes the reaction of 4-ethylbenzoyl chloride with ammonia or an amine in the presence of a base .
Industrial Production Methods: In industrial settings, this compound is typically produced through the catalytic hydrogenation of 4-ethylbenzonitrile. This process involves the use of a metal catalyst, such as palladium or platinum, under high pressure and temperature .
Chemical Reactions Analysis
Types of Reactions: 4-Ethylbenzamide undergoes various chemical reactions, including:
Reduction: The compound can be reduced to 4-ethylbenzylamine using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, nitrating agents, sulfonating agents.
Major Products Formed:
Oxidation: 4-Ethylbenzoic acid.
Reduction: 4-Ethylbenzylamine.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
4-Ethylbenzamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Ethylbenzamide involves its interaction with various molecular targets. In biological systems, it can interact with enzymes and receptors, leading to changes in cellular processes. The exact pathways and targets depend on the specific application and the biological context .
Comparison with Similar Compounds
Benzamide: The parent compound, which lacks the ethyl group.
4-Amino-N-ethylbenzamide: A derivative with an amino group at the para position.
4-Bromo-N-methylbenzamide: A derivative with a bromine atom and a methyl group.
Uniqueness of 4-Ethylbenzamide: this compound is unique due to the presence of the ethyl group, which influences its chemical reactivity and physical properties. This makes it distinct from other benzamide derivatives and useful in specific synthetic and industrial applications .
Properties
IUPAC Name |
4-ethylbenzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO/c1-2-7-3-5-8(6-4-7)9(10)11/h3-6H,2H2,1H3,(H2,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKFAFWKDOSYQIP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90427267 | |
Record name | 4-ethylbenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90427267 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
33695-58-8 | |
Record name | 4-ethylbenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90427267 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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